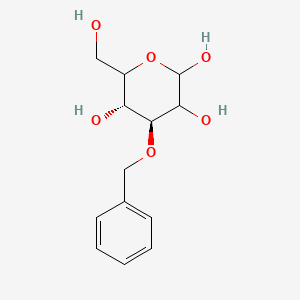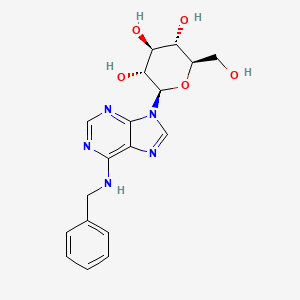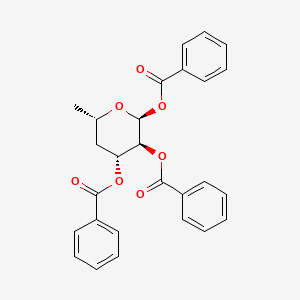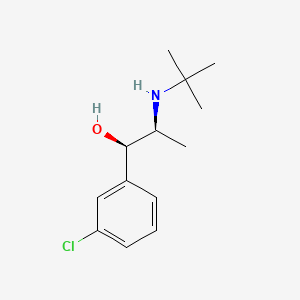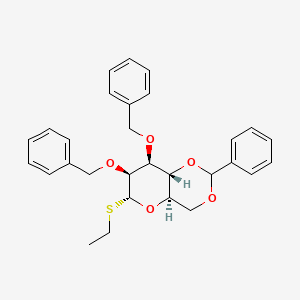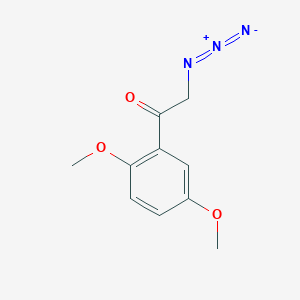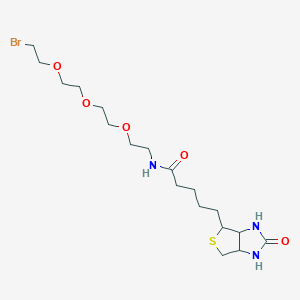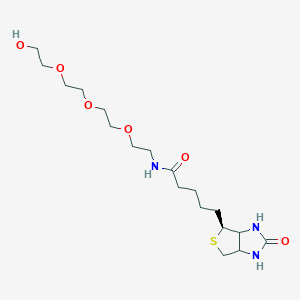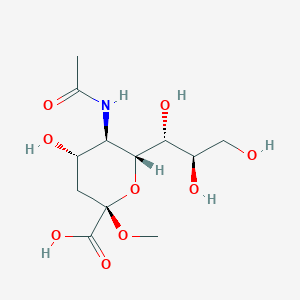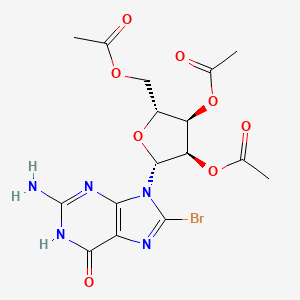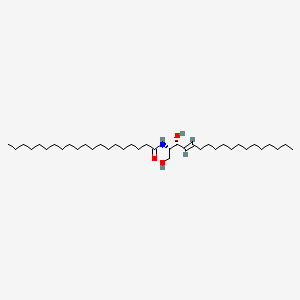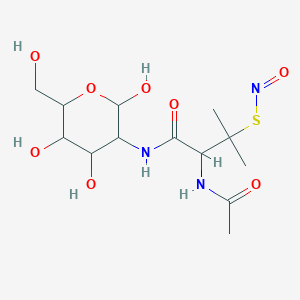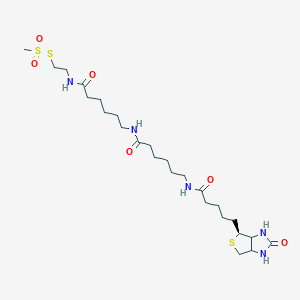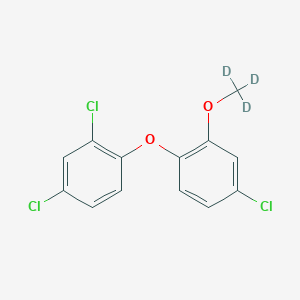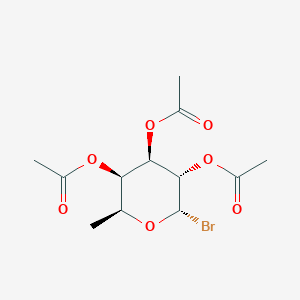
Acetobromofucose
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acetobromofucose, and compounds like it, is crucial for understanding its reactivity and application in chemical synthesis. Molecular characterization techniques such as NMR spectroscopy play a vital role in elucidating the structural aspects of these compounds. For example, studies on similar glycosyl donors and acceptors emphasize the significance of protecting group configurations and anomeric configurations in determining the reactivity and selectivity of glycosylation reactions, which are central to the synthesis and application of acetobromofucose Hagen et al., 2017.
Chemical Reactions and Properties
Acetobromofucose participates in various chemical reactions, primarily as a glycosyl donor in the synthesis of complex oligosaccharides. Its reactivity is influenced by the presence of the acetobromo group, which facilitates nucleophilic substitution reactions essential for glycosidic bond formation. The selectivity and efficiency of these reactions are highly dependent on the protecting groups and reaction conditions Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides, Hagen et al., 2017.
Scientific Research Applications
Implantable Applications of Chitin and Chitosan
Chitin, derived from shellfish, and its deacetylated variant, chitosan, have potential biomedical applications. They can be used for wound dressing, drug delivery, and tissue engineering, demonstrating the versatility of biopolymers like Acetobromofucose in medical fields (Khor & Lim, 2003).
Transnasal Drug Delivery Enhanced by Acetazolamide
This study shows how the delivery of drugs to the brain can be enhanced using acetazolamide. This indicates that chemical modifications, similar to the bromination in Acetobromofucose, could be crucial in drug delivery systems (Shingaki et al., 2009).
Biodegradation of Acetochlor in Soil by Earthworms
This research highlights the role of earthworms in the degradation of acetochlor, a chloroacetanilide herbicide, in soil. It suggests that organisms and environmental interactions are important in the biodegradation of complex chemicals, a concept that could be relevant for Acetobromofucose (Hao et al., 2018).
Metabolic Engineering of Clostridium acetobutylicum
This paper discusses the metabolic engineering of Clostridium acetobutylicum for biofuel production. It indicates the potential for genetic and metabolic engineering in organisms to produce or modify compounds like Acetobromofucose (Lütke-Eversloh, 2014).
Application of Acetoin in Various Industries
The study reviews the uses of acetoin, a compound with applications in food, cigarettes, and other industries. This suggests that Acetobromofucose could similarly find diverse industrial applications (Xiao & Lu, 2014).
Preparation of Acetobromosugars from Reducing Sugars
This research outlines a one-pot method for preparing acetobromosugars, which are important in synthesizing glycosides and oligosaccharides. This is directly relevant to Acetobromofucose as it falls under the category of acetobromosugars (Kartha & Jennings, 1990).
Safety And Hazards
The safety and hazards associated with Acetobromofucose are not well documented. It is always recommended to handle chemical compounds with appropriate safety measures. For specific safety data, one should refer to the Safety Data Sheet (SDS) of the compound5.
Future Directions
The future directions for research on Acetobromofucose could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the role of fucose derivatives in biological processes, Acetobromofucose could be a subject of interest in the development of new pharmaceuticals or bioactive compounds. However, more research is needed to fully explore these possibilities6.
Please note that this analysis is based on the available information and may not cover all aspects of Acetobromofucose. For a more comprehensive understanding, it is recommended to refer to the relevant scientific literature7423.
properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-BSOOIWJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetobromofucose | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



